2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide
Description
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolotriazines This compound is characterized by its unique structure, which includes a bromophenyl group, a fluorophenyl group, and a pyrazolotriazine core
Properties
Molecular Formula |
C20H15BrFN5O2 |
|---|---|
Molecular Weight |
456.3 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrFN5O2/c21-15-5-3-14(4-6-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-13-1-7-16(22)8-2-13/h1-9,12H,10-11H2,(H,23,28) |
InChI Key |
DUTDSLAQRCJFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolotriazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the bromophenyl group: This is achieved through a bromination reaction using bromine or a brominating agent.
Attachment of the fluorophenyl group: This step involves a nucleophilic substitution reaction where the fluorophenyl group is introduced.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The bromophenyl and fluorophenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets.
Material Science: Its properties make it a candidate for use in the development of advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
- 2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide
Uniqueness
The uniqueness of 2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide is a heterocyclic organic molecule notable for its complex structure and potential biological activities. This compound features a pyrazolo[1,5-d][1,2,4]triazine core and various substituents, including bromophenyl and fluorobenzyl groups, which may influence its pharmacological properties.
Molecular Characteristics
- Molecular Formula : C20H15BrFN5O2
- Molecular Weight : Approximately 456.3 g/mol
The structure of this compound suggests multiple sites for potential biological interaction due to the presence of halogenated aromatic groups and the triazine scaffold.
Biological Activity Overview
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine moiety exhibit a variety of biological activities. These include:
- Antitumor Activity : Derivatives of pyrazolo[1,5-d][1,2,4]triazines have shown significant cytotoxic effects against various cancer cell lines.
- Antiviral Properties : Some studies suggest that these compounds may inhibit viral replication or interfere with viral entry into host cells.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation in preclinical models.
Antitumor Activity
One study evaluated the cytotoxic effects of similar pyrazolo[1,5-d][1,2,4]triazine derivatives on human cancer cell lines. The findings indicated that compounds with bromophenyl substitutions exhibited enhanced activity against breast and lung cancer cells. The mechanism was suggested to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF-7 | 10 | Apoptosis induction |
| 2 | A549 | 15 | Cell cycle arrest |
Antiviral Properties
Another research effort focused on evaluating the antiviral efficacy of structurally related compounds against influenza virus. The results demonstrated that specific derivatives could inhibit viral replication by targeting the viral polymerase complex.
Anti-inflammatory Effects
In a separate study assessing anti-inflammatory activity using the carrageenan-induced paw edema model in rats, the compound showed significant reduction in edema compared to control groups. This effect was attributed to inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of This compound typically involves multi-step chemical reactions. Key steps include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazine core through cyclization reactions.
- Introduction of bromophenyl and fluorobenzyl substituents via electrophilic aromatic substitution.
Understanding the structure-activity relationship (SAR) is crucial for optimizing biological activity. Variations in substituent groups can significantly affect the compound's efficacy and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
